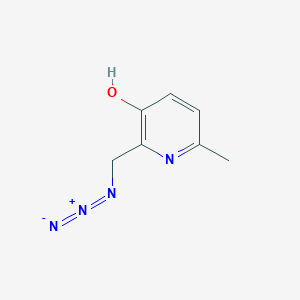
2-(Azidomethyl)-6-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-6-methylpyridin-3-ol (AMPO) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AMPO is a pyridine derivative that contains an azide group and a hydroxyl group. It is a highly reactive compound that can be used for various purposes, including drug discovery, chemical biology, and materials science.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Systems
One application involves the synthesis of new heterocyclic systems, such as the creation of a novel tricyclic 3-(tetrazol-5-yl)pyridine system from 2-(azidomethyl)nicotinonitriles. This process showcases the compound's role in facilitating intramolecular cycloaddition reactions, leading to heterocyclic compounds with potential applications in pharmaceuticals and materials science (Bliznets et al., 2004).
Formation Pathways in Food Chemistry
Research into the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol has provided insights into the formation pathways of pyridin-3-ols in honey and other foods. This study demonstrates the compound's role in understanding how certain chemicals transform under heating and the presence of ammonia-producing compounds, contributing to food chemistry knowledge (Hidalgo et al., 2020).
Nickel(II) Carboxylate Chemistry
The compound also finds applications in the study of nickel(II) carboxylate chemistry, exploring the synthetic, structural, and magnetic properties of penta- and hexanuclear complexes. This research highlights the versatility of pyridine derivatives in forming complex metal-organic frameworks with potential applications in catalysis, magnetic materials, and chemical sensors (Escuer et al., 2011).
Antimalarial Activity Evaluation
The compound's derivatives have been evaluated for their antimalarial activity, showcasing the chemical's importance in the development of new therapeutics. This area of research focuses on the synthesis of novel compounds and their testing against various strains of Plasmodium falciparum, contributing to the ongoing fight against malaria (D’hooghe et al., 2011).
Antioxidant Activity of Structural Analogs
Investigations into the synthesis and antioxidant activity of stilbazolic resveratrol analogs containing the 3-pyridinol fragment illustrate the compound's utility in creating molecules with enhanced radical scavenging properties. Such studies contribute to the development of novel antioxidants that could be used in dietary supplements, pharmaceuticals, and the preservation of food products (Semenov et al., 2020).
Propriétés
IUPAC Name |
2-(azidomethyl)-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-5-2-3-7(12)6(10-5)4-9-11-8/h2-3,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUFCCOVQCRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

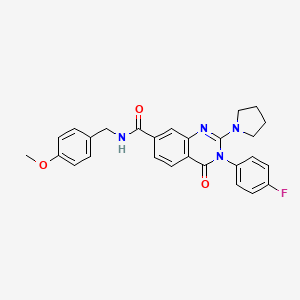
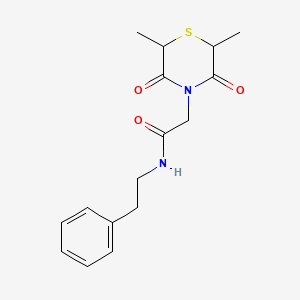





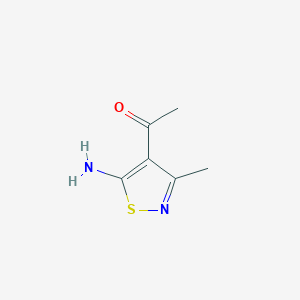
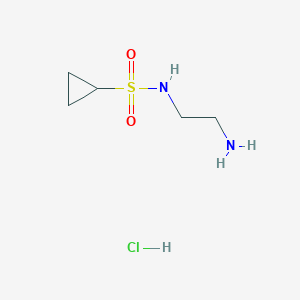
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
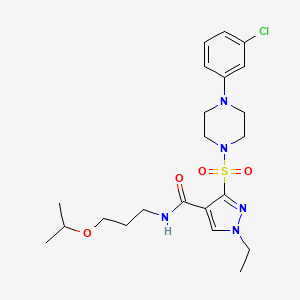
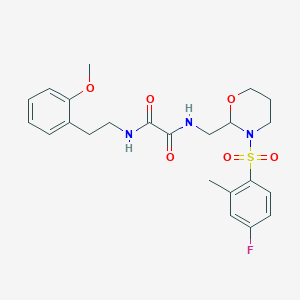
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)